molecular formula C19H20N4O3S2 B2517437 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-93-0

4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2517437
CAS RN: 1004052-93-0
M. Wt: 416.51
InChI Key: BCHWWDPWEUZSEV-UHFFFAOYSA-N
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Description

The compound “4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are important pharmacophores that have been used in the development of various therapeutic agents .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves reactions with aromatic isocyanates . The design, synthesis, and evaluation of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors have been described .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied using various techniques such as pharmacophore modelling, molecular docking, and molecular dynamics simulations . These studies have shown that these compounds can form multiple hydrogen bonds and aromatic interactions .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-thione, a derivative of thieno[2,3-d]pyrimidine, has been shown to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .


Physical And Chemical Properties Analysis

Thieno[2,3-d]pyrimidin-4(3H)-thione, a derivative of thieno[2,3-d]pyrimidine, absorbs near-visible radiation with about 60% higher efficiency . It is nonfluorescent and can be readily incorporated into DNA and RNA .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c24-18(22-17-16-9-12-27-19(16)21-13-20-17)14-5-7-15(8-6-14)28(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWWDPWEUZSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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